

Application Notes and Protocols for Quantifying Ornithine and Methotrexate in Biological Samples

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Compound of Interest

Compound Name: Ornithine-methotrexate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the analysis of ornithine and methotrexate in biological samples. The methodologies described are essential for researchers in drug development, clinical diagnostics, and metabolic studies, enabling accurate quantification of these compounds for pharmacokinetic analysis, therapeutic drug monitoring, and investigation of their biochemical pathways.

Introduction

Ornithine, a non-proteinogenic amino acid, is a key intermediate in the urea cycle, playing a crucial role in the detoxification of ammonia.^[1] Its levels in biological fluids can be indicative of metabolic function and are relevant in various disease states. Ornithine also serves as a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.

Methotrexate (MTX) is a folate antagonist widely used in the treatment of cancer and autoimmune diseases.^[2] It functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and certain amino acids, thereby disrupting DNA synthesis and cell replication.^[3] Monitoring methotrexate levels is crucial to ensure therapeutic efficacy while minimizing toxicity.

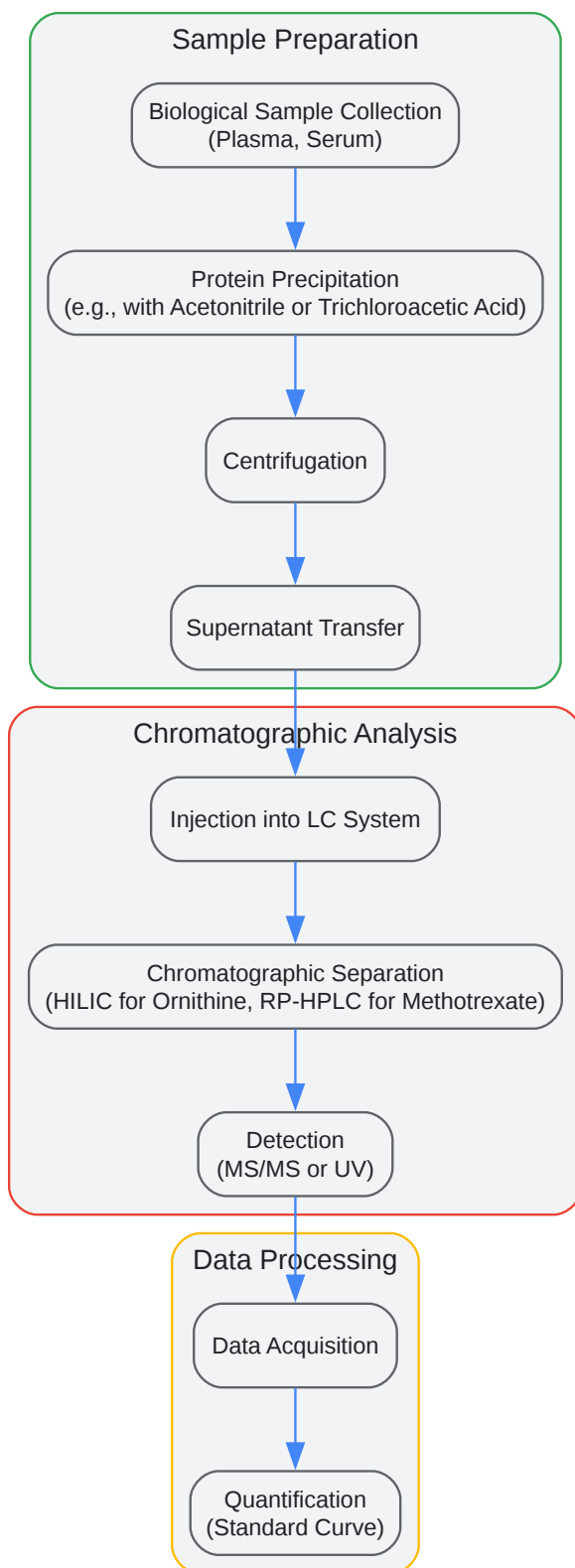
The simultaneous quantification of ornithine and methotrexate can be of interest in studies investigating the interplay between amino acid metabolism and antifolate drug therapy, particularly in cancer research where both pathways are highly active. For instance, ornithine decarboxylase, a key enzyme in polyamine synthesis, has been shown to impact methotrexate-induced apoptosis, suggesting a potential interaction between these pathways.[4][5]

Analytical Methodologies

The quantification of ornithine and methotrexate in biological matrices such as plasma and serum is typically achieved using chromatographic techniques coupled with mass spectrometry or UV detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for bioanalysis. High-performance liquid chromatography with UV detection (HPLC-UV) provides a robust and cost-effective alternative, particularly for therapeutic drug monitoring of methotrexate.

Experimental Workflow

The general workflow for the quantification of ornithine and methotrexate in biological samples involves several key steps, from sample collection to data analysis.



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Caption: A generalized experimental workflow for the quantification of ornithine and methotrexate.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the quantification of ornithine and methotrexate.

Table 1: Ornithine Quantification Methods

Parameter	Method 1: HILIC-MS/MS[1]	Method 2: LC-MS/MS[6]
Biological Matrix	Human Plasma	Human EDTA-Plasma
Linearity Range	7.5 - 205 µmol/L	0.1 - 5 µmol/L (for ornithine-lactam)
Intra-day Precision (%RSD)	1.1%	< 14%
Inter-day Precision (%RSD)	3.5%	< 14%
Sample Preparation	Protein Precipitation	Solid-Phase Extraction (SPE)

Table 2: Methotrexate Quantification Methods

Parameter	Method 1: HPLC-UV[7]	Method 2: HPLC-UV[2]	Method 3: LC- MS/MS[8]	Method 4: LC- MS/MS[9]
Biological Matrix	Human Plasma	Human Plasma	Human Plasma	Rat Plasma
Linearity Range	Not Specified (Standard curve used)	0.05 - 5.0 µM	5.0 - 10000.0 ng/mL	0.49 - 91.0 ng/mL
Limit of Quantification (LOQ)	0.1 µM	0.01 µM	Not Specified	<20% accuracy at LLOQ
Limit of Detection (LOD)	Not Specified	0.003 µM	Not Specified	Not Specified
Recovery (%)	61.5 - 72.7%	94 - 108%	Not Specified	Not specified
Intra-day Precision (%RSD)	2.6 - 6.0%	Not Specified	0.89 - 2.47%	<15%
Inter-day Precision (%RSD)	5.5 - 9.5%	Not Specified	1.84 - 3.41%	<15%
Sample Preparation	Protein Precipitation	Solid-Phase Extraction (SPE)	Protein Precipitation	Protein Precipitation

Experimental Protocols

Protocol 1: Quantification of Ornithine in Human Plasma by HILIC-MS/MS

This protocol is adapted from a validated method for the rapid and precise detection of ornithine.[1]

1. Sample Preparation (Protein Precipitation) a. To 50 µL of human plasma, add 150 µL of acetonitrile containing an isotopic labeled internal standard (e.g., ¹³C₅-Ornithine). b. Vortex mix

the sample for 30 seconds to precipitate proteins. c. Centrifuge the sample at 14,000 x g for 5 minutes. d. Transfer the clear supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions

- LC System: Agilent 1100 Series or equivalent.
- Column: Silica-based HILIC column (e.g., 150 mm x 2.1 mm, 5 μ m).
- Mobile Phase: Isocratic elution with 25:75 (v/v) 0.1% trifluoroacetic acid in water and acetonitrile.
- Flow Rate: 0.2 mL/min.
- Injection Volume: 10 μ L.
- MS System: Triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.
- Detection: Multiple Reaction Monitoring (MRM) mode.

Protocol 2: Quantification of Methotrexate in Human Plasma by HPLC-UV

This protocol is based on a well-established method for therapeutic drug monitoring of methotrexate.^[7]

1. Sample Preparation (Protein Precipitation) a. To 200 μ L of plasma, add 40 μ L of 2 M trichloroacetic acid in ethanol. b. Vortex mix for 2 minutes. c. Centrifuge at 3000 rpm for 15 minutes. d. Inject 10-20 μ L of the supernatant into the HPLC system.

2. HPLC-UV Conditions

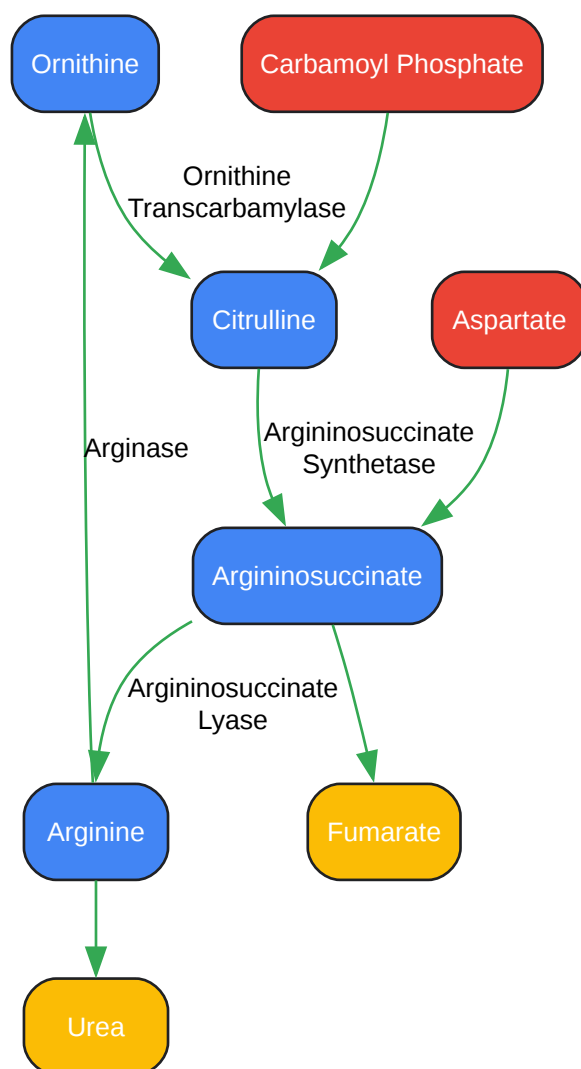
- HPLC System: Standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 x 4.6 mm).
- Mobile Phase: TRIS-phosphate buffer (pH 5.7): methanol: acetonitrile (82:11:7, v/v/v).

- Flow Rate: 1.8 mL/min.
- Detection: UV at 313 nm.
- Internal Standard: p-aminoacetophenone can be used.

Signaling and Metabolic Pathways

Ornithine Metabolism in the Urea Cycle

Ornithine is a central component of the urea cycle, a metabolic pathway that primarily occurs in the liver and is responsible for the conversion of toxic ammonia into urea for excretion.

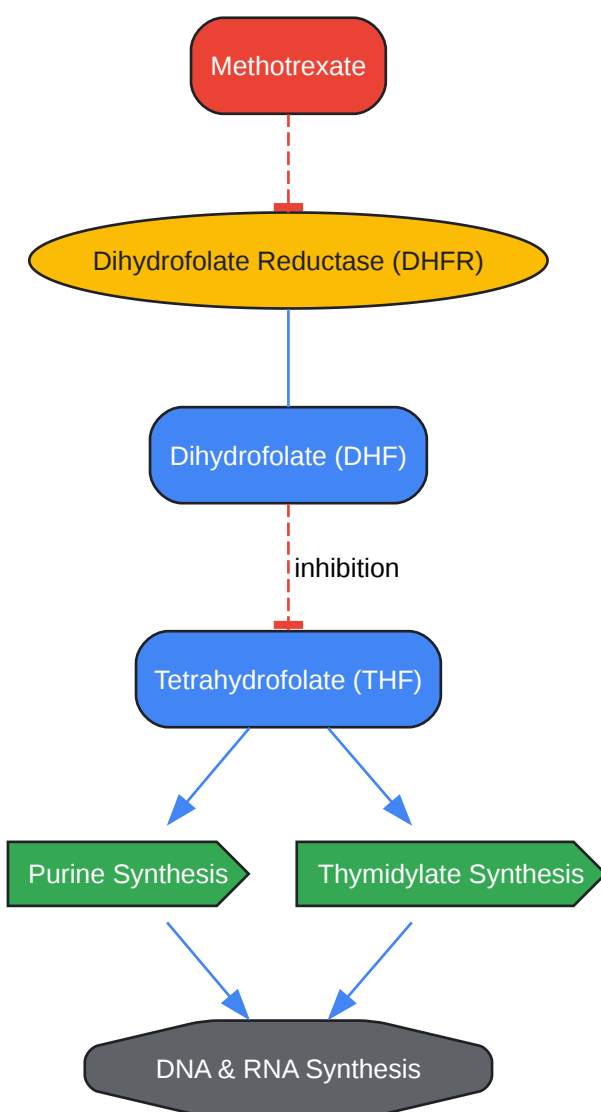


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Caption: A simplified diagram of the Urea Cycle showing the role of ornithine.

Methotrexate's Mechanism of Action: Inhibition of the Folate Pathway

Methotrexate exerts its cytotoxic and immunosuppressive effects by competitively inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. This inhibition leads to a depletion of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[3]



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Caption: Methotrexate's inhibitory effect on the folate pathway.

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